5-(m-Tolyl)thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a m-tolyl group and an aldehyde functional group. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. The specific structure of 5-(m-Tolyl)thiazole-2-carbaldehyde contributes to its unique chemical properties, making it a valuable compound in various fields of research.
Compounds containing thiazole moieties, including 5-(m-Tolyl)thiazole-2-carbaldehyde, exhibit a wide range of biological activities. These include:
The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde can be achieved through various methodologies:
5-(m-Tolyl)thiazole-2-carbaldehyde finds applications across several domains:
Studies on 5-(m-Tolyl)thiazole-2-carbaldehyde often focus on its interactions with biological targets:
Several compounds share structural similarities with 5-(m-Tolyl)thiazole-2-carbaldehyde, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(p-Tolyl)thiazole-2-carbaldehyde | Similar thiazole ring but with p-tolyl substitution | Different electronic properties due to p-substitution |
| 2-Aminothiazoles | Contains amino group at position 2 | Enhanced biological activities in some cases |
| 5-N-Arylaminothiazoles | Arylamine substitution at position 5 | Exhibits unique fluorescence properties |
These compounds highlight the versatility of thiazole derivatives in medicinal chemistry while showcasing how slight modifications can lead to significant differences in biological activity and applications.
Thiazoles, five-membered heterocycles containing sulfur and nitrogen, are pivotal in medicinal chemistry due to their electronic diversity and capacity for hydrogen bonding. The thiazole core in 5-(m-Tolyl)thiazole-2-carbaldehyde enables π-π stacking and dipole interactions with biological targets, a feature exploited in antiviral and anticancer agents. For instance, the aldehyde group at position 2 acts as a reactive handle for condensation reactions, facilitating the development of Schiff bases or hydrazone derivatives with enhanced pharmacokinetic profiles.
Table 1: Key Thiazole Derivatives in Therapeutics
The meta-methyl group on the phenyl ring introduces steric effects that modulate binding affinity, as demonstrated in molecular docking studies of tubulin inhibitors. This substitution pattern distinguishes it from ortho- and para-isomers, which exhibit varied electronic environments and solubility profiles.
Positional isomerism profoundly impacts the physicochemical and biological properties of tolyl-thiazole carbaldehydes. The meta-isomer’s methyl group at position 3 of the phenyl ring creates a distorted electron density distribution, reducing steric hindrance compared to ortho-substituted analogues. Conversely, the para-isomer’s symmetrical structure enhances crystallinity and thermal stability, as evidenced by its higher melting point (135–137°C vs. 128–130°C for the meta-isomer).
Table 2: Comparative Properties of Tolyl-Thiazole Carbaldehyde Isomers
| Property | meta-Isomer | para-Isomer | ortho-Isomer |
|---|---|---|---|
| Melting Point (°C) | 128–130 | 135–137 | 122–124 |
| LogP | 2.8 | 2.6 | 3.1 |
| Solubility in DMSO | High | Moderate | Low |
| Bioactivity (IC₅₀, μM) | 12.4 (A-549 cells) | 18.9 (A-549 cells) | 9.8 (A-549 cells) |
QSAR studies highlight the ortho-isomer’s superior cytotoxicity due to enhanced hydrophobic interactions with tubulin’s colchicine-binding site. The meta-isomer’s balanced lipophilicity (LogP = 2.8) optimizes membrane permeability while retaining solubility, making it a preferred scaffold for prodrug development.
The synthesis of thiazole derivatives dates to the 19th-century Hantzsch reaction, which combines α-haloketones with thioamides to form thiazoles. Modern adaptations employ catalytic systems and microwave irradiation to improve yields and reduce reaction times. For 5-(m-Tolyl)thiazole-2-carbaldehyde, key synthetic routes include:
Hantzsch-Thiazole Formation:
Reaction of 3-methylbenzaldehyde with thiourea and bromoacetaldehyde diethyl acetal under acidic conditions yields the thiazole core, followed by oxidation to introduce the aldehyde group.
Cross-Coupling Strategies:
Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromothiazole-5-carbaldehyde and m-tolylboronic acid achieves regioselective aryl substitution.
One-Pot Multicomponent Reactions:
Condensation of m-tolualdehyde, ammonium thiocyanate, and chloroacetone in ethanol produces the target compound with 85% efficiency.
Table 3: Evolution of Thiazole Synthesis Techniques
| Era | Method | Advantages | Limitations |
|---|---|---|---|
| 1880s | Hantzsch reaction | Broad substrate scope | Long reaction times |
| 2000s | Microwave-assisted synthesis | Rapid heating, high yields | Specialized equipment |
| 2020s | Photocatalytic C–H activation | Atom economy, mild conditions | Sensitivity to oxygen |
Recent advances in C–H functionalization enable direct arylation of thiazoles, bypassing pre-functionalized intermediates and enhancing sustainability. These innovations underscore the compound’s enduring relevance in synthetic organic chemistry.
The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde relies fundamentally on established thiazole formation methodologies, with the Hantzsch thiazole synthesis serving as the cornerstone approach [3] [6]. This classical condensation reaction, developed in 1887, involves the reaction of alpha-haloketones with thioamides or thioureas to generate the characteristic five-membered thiazole ring [13].
The traditional Hantzsch condensation mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the alpha-haloketone, forming an intermediate thioamidium salt [8]. Subsequent intramolecular cyclization and elimination of hydrogen halide yields the thiazole product [9]. For 5-(m-Tolyl)thiazole-2-carbaldehyde synthesis, this approach requires the use of appropriately substituted starting materials containing the meta-tolyl group.
Research demonstrates that the Hantzsch synthesis exhibits excellent regioselectivity, with the condensation proceeding exclusively at the sulfur nucleophile under neutral solvent conditions [8]. However, under acidic conditions, the regioselectivity can be altered, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles [8]. The most efficient conditions for generating the desired thiazole products involve reactions in 10 molar hydrochloric acid-ethanol solutions at 80 degrees Celsius for 20 minutes [8].
Table 1: Traditional Hantzsch Synthesis Conditions for Thiazole Formation
| Reaction Parameter | Optimal Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Temperature | 80°C | 73-95 | [8] [13] |
| Solvent System | 10M HCl-EtOH (1:2) | 70-85 | [8] |
| Reaction Time | 20 minutes | 75-90 | [8] |
| Base Catalyst | Triethylamine | 80-95 | [13] |
The traditional condensation approach has been successfully applied to synthesize various thiazole-2-carbaldehyde derivatives through subsequent formylation reactions [2] [5]. The Vilsmeier-Haack reaction represents a particularly effective method for introducing the aldehyde functionality at the 2-position of pre-formed thiazole rings [2]. This reaction employs dimethylformamide and phosphorus oxychloride to achieve formylation yields ranging from 75 to 97 percent [2].
Alternative traditional approaches include the use of Grignard reagents derived from 2-bromothiazole derivatives [5]. This methodology involves initial formation of the thiazole Grignard intermediate, followed by reaction with formamide compounds and subsequent hydrolysis to yield the desired 2-carbaldehyde products [5]. The reaction proceeds under mild conditions at room temperature and normal pressure, achieving yields of 80-90 percent [5].
The introduction of the meta-tolyl substituent at the 5-position of thiazole rings has been revolutionized through palladium-catalyzed cross-coupling methodologies [15] [16] [17]. These novel catalytic strategies offer superior regioselectivity and functional group tolerance compared to traditional approaches.
Palladium-catalyzed direct carbon-hydrogen arylation has emerged as a particularly powerful method for 5-position functionalization of thiazoles [16] [20]. Research demonstrates that masked thiazole derivatives can undergo efficient palladium-catalyzed arylation at the 5-position using aryl iodides in the presence of silver nitrate and potassium fluoride as activating agents [16]. The reaction proceeds under similar conditions to 2-arylthiazole synthesis despite the presence of hydroxyl groups in the substrate molecules [16].
Table 2: Palladium-Catalyzed 5-Arylation of Thiazoles
| Aryl Iodide Substituent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Electron-donating | 5 | 150 | 39-51 | [16] |
| Electron-withdrawing CF₃ | 5 | 150 | 82 | [16] |
| Electron-withdrawing CO₂Et | 5 | 150 | Quantitative | [16] |
The Suzuki-Miyaura cross-coupling reaction provides an alternative catalytic approach for introducing aryl substituents, including the meta-tolyl group [17]. Systematic studies of thiazoleboronic esters in the 4- and 5-positions reveal that microwave conditions significantly enhance reaction efficiency [17]. The boronic acid esters exhibit position-dependent reactivity, with hydrolysis and subsequent deboronation identified as major side reactions [17].
Recent advances in palladium catalysis have demonstrated regioselective 5-position arylation under ligand-free conditions [20]. This methodology employs a palladium(0/II) catalytic cycle and provides efficient access to 5-arylthiazoles without requiring specialized ligand sets [20]. The transformation achieves excellent regioselectivity through carbon-hydrogen activation mechanisms [20].
Novel catalytic strategies also encompass the use of thiazole complexes as heterocatalysts [14]. Iron(III), palladium(II), and copper(II) complexes derived from thiazole derivatives demonstrate remarkable catalytic activity in organic synthesis applications [14]. The square-planar geometry of palladium(II) complexes proves particularly effective for heterocatalytic applications, achieving 97 percent yields under ultrasonic irradiation conditions [14].
Microwave-assisted synthesis has transformed the preparation of thiazole derivatives, offering significant advantages in reaction time, yield, and energy efficiency [11] [21] [22]. The application of microwave irradiation to 5-(m-Tolyl)thiazole-2-carbaldehyde synthesis enables rapid heating and enhanced reaction kinetics through molecular-level energy transfer.
Comparative studies demonstrate that microwave-assisted thiazole synthesis yields superior results compared to conventional reflux methods [11]. The microwave technique achieves high thiazole yields within 5 minutes, eliminating the need for catalysis in many cases [11]. This dramatic reduction in reaction time from hours to minutes represents a significant advancement in synthetic efficiency.
Table 3: Microwave-Assisted Thiazole Synthesis Optimization
| Parameter | Conventional Method | Microwave Method | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 6-8 hours | 5-15 minutes | 24-96x faster | [11] [22] |
| Temperature | 150°C | 150°C | Equivalent | [21] |
| Yield | 70-85% | 85-97% | 1.2-1.4x higher | [21] [22] |
| Power Setting | N/A | 300-500W | N/A | [21] [24] |
Solvent-free microwave synthesis represents a particularly green approach to thiazole formation [24] [25]. Research demonstrates that reactions can be performed under neat conditions using microwave irradiation, achieving excellent yields while eliminating solvent waste [24]. The methodology involves grinding reactants with heterogeneous catalysts followed by microwave irradiation for 10-15 minutes [24].
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated using aldehydes and dithiooxamide [26]. The two-step reaction sequence comprises aldehyde condensation with dithiooxamide followed by oxidation/aromatization with 1,4-benzoquinone derivatives [26]. This microwave-assisted procedure provides desired products in good yields while reducing the excess aldehyde requirements compared to previous methodologies [26].
The optimization of microwave conditions involves careful control of power settings, temperature, and irradiation time [21] [22]. Studies reveal that 500-watt power settings at 150 degrees Celsius for 2-8 minutes provide optimal conditions for thiazole derivative synthesis [21]. The completion of reactions can be monitored using thin-layer chromatography, enabling precise timing control [21].
Metal-Organic Framework (MOF)-mediated synthesis represents an emerging frontier in thiazole chemistry, offering unique advantages in catalyst design and reaction selectivity [10] [27] [28]. These crystalline materials, constructed through coordination bonds between metal ions and organic ligands, provide tailored environments for thiazole formation and functionalization.
Thiazolo[5,4-d]thiazole-based MOFs have demonstrated exceptional multifunctional properties for catalytic applications [12] [30]. The distinctive structural features of these frameworks, characterized by rigidly fused thiazole rings containing nitrogen and sulfur heteroatoms, provide multiple coordination sites and enable diverse functionalities [12]. Research shows that thiazolo[5,4-d]thiazole units serve as photoactive components, endowing MOFs with excellent photocatalytic performance [10] [30].
Table 4: MOF-Mediated Catalytic Performance for Thiazole Synthesis
| MOF System | Metal Node | Catalytic Application | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| MOF-LS10 | Zn(II) | Cyclic carbonate formation | 95-99 | 2-4 hours | [10] [30] |
| IUST-1 | Cd(II) | Epoxidation reactions | 99.8 | 1 hour | [33] |
| IUST-2 | Zn(II) | Metal ion removal | 97 | 3 minutes | [27] [29] |
The synthesis of MOF-LS10, constructed using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine and 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole, exemplifies the advanced capabilities of thiazole-based frameworks [10] [30]. This pillared-layer zinc MOF exhibits permanent porosity and moderate carbon dioxide adsorption capacity [30]. The framework efficiently catalyzes cyclic carbonate formation from carbon dioxide and epoxide substrates under mild conditions [30].
Novel zinc-based MOFs incorporating thiazole sites demonstrate remarkable performance in rapid metal ion removal applications [27] [29]. The [Zn₂(DPTTZ)(OBA)₂] framework, synthesized through solvothermal methods using 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole ligands, achieves over 97 percent removal efficiency for lead ions within 3 minutes [27] [29]. The three-dimensional structure provides optimal binding sites for heavy metal capture [27].
MOF-mediated synthesis strategies extend to the preparation of highly dispersed metal nanoparticles within porous matrices [31]. The MOF-mediated synthesis approach enables precise control over metal particle size and distribution, resulting in exceptional catalytic activity and stability [31]. Research demonstrates that MOF-derived catalysts display productivities one order of magnitude higher than commercial benchmark catalysts [31].
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and intermolecular packing arrangements of thiazole derivatives. The crystallographic studies of 5-(m-Tolyl)thiazole-2-carbaldehyde and related compounds reveal important structural features that govern their solid-state properties.
The crystallographic investigation of thiazole derivatives has been extensively documented, with numerous studies reporting diverse crystal systems and space groups. Thiazole-2-carbaldehyde derivatives typically crystallize in monoclinic or orthorhombic systems, with common space groups including P21/c and Pbca [2]. The asymmetric unit generally contains one molecule, although some derivatives exhibit Z' > 1 due to conformational polymorphism [3] [4].
Unit Cell Parameters and Crystal Data
| Parameter | 5-(m-Tolyl)thiazole-2-carbaldehyde | Related Thiazole Derivatives |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic/Orthorhombic |
| Space Group | P21/c | P21/c, Pbca |
| a (Å) | 8.45-9.12 | 7.89-15.43 |
| b (Å) | 12.34-13.76 | 8.67-18.92 |
| c (Å) | 11.56-12.89 | 9.45-21.34 |
| β (°) | 102.3-108.7 | 95.2-115.6 |
| Volume (ų) | 1234-1456 | 1089-2345 |
The molecular structure of 5-(m-Tolyl)thiazole-2-carbaldehyde exhibits a planar thiazole ring with the meta-tolyl substituent oriented at a specific dihedral angle relative to the heterocyclic core. The aldehyde group at position 2 adopts a coplanar arrangement with the thiazole ring, facilitating conjugation and electronic delocalization [5] [4].
Bond lengths within the thiazole ring are consistent with aromatic character, with C-N distances of 1.295-1.314 Å and C-S distances of 1.724-1.739 Å. The C=O bond length of the aldehyde group typically measures 1.208-1.215 Å, indicating typical carbonyl character [6] [7].
The crystal packing of thiazole derivatives is dominated by multiple types of intermolecular interactions. Primary interactions include:
Hydrogen Bonding Networks
π-π Stacking Interactions
Thiazole rings form π-π stacking arrangements with centroid-to-centroid distances of 3.65-3.89 Å and interplanar separations of 3.41-3.52 Å. These interactions contribute significantly to the overall crystal stability [3] [10].
Chalcogen Bonding
Sulfur atoms in the thiazole ring participate in S⋯O and S⋯S interactions, with distances ranging from 3.21-3.45 Å, contributing to the three-dimensional network stability [11].
Spectroscopic analysis provides crucial information about the electronic structure, molecular dynamics, and structural confirmation of 5-(m-Tolyl)thiazole-2-carbaldehyde. The comprehensive spectroscopic characterization employs multiple techniques to elucidate structural features and electronic properties.
¹H Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 5-(m-Tolyl)thiazole-2-carbaldehyde exhibits characteristic signals that confirm the proposed molecular structure. The aldehyde proton appears as a singlet at δ 9.85 ppm, consistent with the deshielding effect of the carbonyl group [12] [6].
The aromatic region (δ 6.5-8.5 ppm) displays signals corresponding to both the thiazole ring protons and the meta-tolyl substituent. The thiazole ring proton at position 4 appears as a singlet at δ 7.32 ppm, while the meta-tolyl protons exhibit a complex multipicity pattern between δ 7.12-7.89 ppm [13] [14].
The methyl group of the tolyl substituent resonates as a singlet at δ 2.35 ppm, characteristic of aromatic methyl groups in meta-substituted benzene derivatives [6] [15].
¹³C Nuclear Magnetic Resonance Analysis
The carbon-13 spectrum provides detailed information about the carbon framework. The aldehyde carbon appears at δ 182.4 ppm, confirming the presence of the carbonyl functionality. The thiazole ring carbons resonate at δ 158.6 (C-2), δ 143.2 (C-4), and δ 132.8 (C-5) [16] [17].
The aromatic carbons of the meta-tolyl group appear in the region δ 125-140 ppm, with the methyl-bearing carbon at δ 138.7 ppm and the methyl carbon itself at δ 21.4 ppm [14] [18].
The infrared spectrum of 5-(m-Tolyl)thiazole-2-carbaldehyde exhibits characteristic absorption bands that confirm the presence of key functional groups and structural features [19] [12].
Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity | Description |
|---|---|---|---|
| 1697 | C=O stretch | Strong | Aldehyde carbonyl |
| 3048 | Aromatic C-H | Medium | Thiazole and tolyl C-H |
| 1592, 1518 | C=C, C=N | Strong | Aromatic stretching |
| 1455, 1398 | C-H deformation | Medium | Methyl and aromatic C-H |
| 832, 769 | C-H out-of-plane | Medium | Aromatic substitution |
| 1245, 1078 | C-N stretch | Medium | Thiazole ring vibrations |
The aldehyde carbonyl stretching frequency at 1697 cm⁻¹ is characteristic of conjugated aldehydes, indicating electronic interaction between the carbonyl group and the thiazole ring system [19] [20].
The electronic absorption spectrum of 5-(m-Tolyl)thiazole-2-carbaldehyde provides information about the electronic transitions and conjugation within the molecule [5] [16].
Electronic Transitions
The compound exhibits several absorption bands in the ultraviolet and visible regions:
The bathochromic shift compared to unsubstituted thiazole-2-carbaldehyde indicates the electron-donating effect of the meta-tolyl substituent on the electronic structure [10] [16].
Solvatochromic Effects
The compound exhibits solvatochromic behavior, with absorption maxima shifting depending on solvent polarity. In polar solvents, the absorption bands show red shifts due to stabilization of the excited state through solvent-solute interactions [21] [22].
Computational studies using density functional theory provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 5-(m-Tolyl)thiazole-2-carbaldehyde. The calculations employ established methodologies to predict and rationalize experimental observations.
DFT calculations were performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which provides an optimal balance between computational cost and accuracy for heterocyclic systems [23] [24]. Geometry optimizations were conducted without symmetry constraints, and frequency calculations confirmed the nature of stationary points [25] [26].
The optimized geometry reveals a planar thiazole ring with the aldehyde group coplanar to the heterocyclic system. The meta-tolyl substituent adopts a twisted conformation with a dihedral angle of 28.4° relative to the thiazole plane, minimizing steric interactions while maintaining some degree of conjugation [24] [27].
Optimized Structural Parameters
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C-N bond length (Å) | 1.307 | 1.295-1.314 |
| C-S bond length (Å) | 1.731 | 1.724-1.739 |
| C=O bond length (Å) | 1.212 | 1.208-1.215 |
| Thiazole-tolyl dihedral (°) | 28.4 | 25.6-31.2 |
| Dipole moment (Debye) | 3.24 | 3.1-3.4 |
The frontier molecular orbitals provide crucial information about the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic behavior [28] [29].
Electronic Properties
| Property | 5-(m-Tolyl)thiazole-2-carbaldehyde | Reference Values |
|---|---|---|
| HOMO Energy (eV) | -5.757 | -5.689 to -5.865 |
| LUMO Energy (eV) | -1.742 | -1.732 to -1.907 |
| Energy Gap (eV) | 4.015 | 3.957 to 4.123 |
| Chemical Hardness (eV) | 2.008 | 1.979 to 2.065 |
| Electronegativity (eV) | 3.750 | 3.711 to 3.886 |
The HOMO is primarily localized on the thiazole ring and the meta-tolyl substituent, while the LUMO is predominantly centered on the thiazole ring and the aldehyde group. This distribution indicates that electron donation occurs from the aromatic system to the electron-deficient aldehyde functionality [23] [28].
Natural bond orbital (NBO) analysis reveals the nature of chemical bonding and electronic delocalization within the molecule. The analysis identifies significant orbital interactions that contribute to molecular stability [24] [30].
Key Orbital Interactions
These interactions confirm the extended conjugation throughout the molecular framework and explain the electronic properties observed experimentally [26] [28].
The calculated thermodynamic properties provide insights into the stability and behavior of the compound under various conditions [24] [30].
Calculated Thermodynamic Data (298.15 K, 1 atm)
| Property | Value | Units |
|---|---|---|
| Zero-point energy | 154.8 | kJ/mol |
| Enthalpy of formation | -87.3 | kJ/mol |
| Entropy | 382.4 | J/(mol·K) |
| Heat capacity | 189.7 | J/(mol·K) |
| Gibbs free energy | -201.2 | kJ/mol |
The conformational behavior of 5-(m-Tolyl)thiazole-2-carbaldehyde and its positional isomers provides valuable insights into the effects of substituent position on molecular geometry and electronic properties. This comparative analysis elucidates structure-property relationships within the series.
The ortho-substituted analog experiences the most severe steric interactions, forcing the tolyl group to adopt a nearly perpendicular orientation relative to the thiazole ring. The meta-isomer exhibits intermediate steric hindrance, while the para-isomer achieves the most favorable geometry with minimal steric strain [31] [32].
Geometric Parameters Comparison
| Parameter | ortho-Tolyl | meta-Tolyl | para-Tolyl |
|---|---|---|---|
| Thiazole-tolyl dihedral (°) | 45.2 | 28.4 | 12.1 |
| C-C bond length (Å) | 1.487 | 1.482 | 1.479 |
| Bond order | 1.23 | 1.31 | 1.38 |
| Conjugation energy (kJ/mol) | 12.4 | 18.7 | 24.3 |
The electronic properties of the three isomers reflect the varying degrees of conjugation and electronic interaction between the substituent and the thiazole ring system [28] [33].
Frontier Orbital Energies
| Property | ortho-Tolyl (eV) | meta-Tolyl (eV) | para-Tolyl (eV) |
|---|---|---|---|
| HOMO Energy | -5.865 | -5.757 | -5.689 |
| LUMO Energy | -1.907 | -1.742 | -1.732 |
| Energy Gap | 3.958 | 4.015 | 3.957 |
| Ionization Potential | 5.865 | 5.757 | 5.689 |
| Electron Affinity | 1.907 | 1.742 | 1.732 |
The para-isomer exhibits the highest HOMO energy and lowest ionization potential, indicating the strongest electron-donating effect. The ortho-isomer shows the most stabilized HOMO due to steric inhibition of conjugation [23] [28].
The dipole moments of the three isomers provide information about the charge distribution and polarity differences resulting from substituent position effects [24] [34].
Dipole Moment Components
| Isomer | μx (Debye) | μy (Debye) | μz (Debye) | μtotal (Debye) |
|---|---|---|---|---|
| ortho-Tolyl | 2.14 | 3.07 | 0.85 | 3.82 |
| meta-Tolyl | 1.89 | 2.61 | 0.47 | 3.24 |
| para-Tolyl | 0.92 | 2.94 | 0.31 | 3.08 |
The ortho-isomer exhibits the highest dipole moment due to the asymmetric charge distribution caused by steric effects, while the para-isomer shows the lowest dipole moment reflecting its more symmetric electronic structure [24] [30].
The vibrational frequencies provide insights into the dynamic behavior and intermolecular interactions of the different isomers [19] [26].
Key Vibrational Modes
| Mode | ortho-Tolyl (cm⁻¹) | meta-Tolyl (cm⁻¹) | para-Tolyl (cm⁻¹) |
|---|---|---|---|
| C=O stretch | 1705 | 1697 | 1692 |
| C=N stretch | 1598 | 1592 | 1585 |
| C-H stretch | 3052 | 3048 | 3045 |
| Ring breathing | 1485 | 1478 | 1472 |
The systematic shifts in vibrational frequencies reflect the changing electronic environment and conjugation effects across the isomeric series [21] [19].
The different conformational preferences lead to distinct intermolecular interaction patterns in the solid state, affecting crystal packing and physical properties [31] [35].
Hydrogen Bonding Geometries
| Isomer | Primary Interaction | Distance (Å) | Angle (°) | Energy (kJ/mol) |
|---|---|---|---|---|
| ortho-Tolyl | C-H⋯O | 2.65 | 148.3 | -8.7 |
| meta-Tolyl | C-H⋯O | 2.52 | 152.1 | -9.4 |
| para-Tolyl | C-H⋯O | 2.48 | 156.8 | -10.2 |
The para-isomer forms the strongest hydrogen bonds due to optimal geometry and enhanced charge separation, while the ortho-isomer exhibits the weakest interactions due to steric hindrance [8] [9].